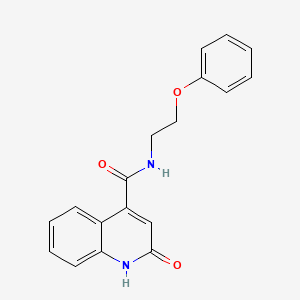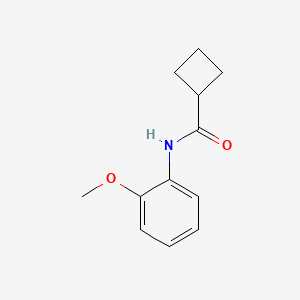![molecular formula C16H22N2O2 B7477932 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is not fully understood. However, it has been shown to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motor activity, euphoria, and addiction. It has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide in lab experiments is its ability to selectively inhibit the dopamine transporter. This allows researchers to study the effects of dopamine on various physiological processes. However, one of the limitations of using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is its potential for addiction and abuse. Therefore, caution must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide. One area of research could focus on the potential use of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide as a treatment for addiction and other dopamine-related disorders. Another area of research could focus on the development of more selective dopamine transporter inhibitors with fewer side effects. Additionally, further studies could be conducted to explore the potential anti-cancer properties of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide and its derivatives.
Conclusion:
In conclusion, 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery. While there are advantages to using 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide in lab experiments, caution must be taken due to its potential for addiction and abuse. Further research is needed to fully understand the mechanism of action and potential applications of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide involves the reaction of 3-methylbenzoic acid with 4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethylbenzoate in the presence of a base to yield 3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide.
Applications De Recherche Scientifique
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects and has been used in various studies related to neuroscience, cancer research, and drug discovery.
Propriétés
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-8-18(9-7-12)15(19)11-17-16(20)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVZKLDNUYCRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)




![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
